Dimethyl 2-benzamidosuccinate
Overview
Description
Dimethyl 2-benzamidosuccinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, drug development, and chemical synthesis. This compound is a derivative of succinic acid and benzamide and is known for its unique chemical properties that make it an ideal candidate for various research studies.
Mechanism Of Action
The mechanism of action of Dimethyl 2-benzamidosuccinate is not well understood. However, it is believed that this compound can act as an inhibitor of various enzymes, such as proteases and kinases, which play a crucial role in various biological processes.
Biochemical And Physiological Effects
Dimethyl 2-benzamidosuccinate has been shown to exhibit several biochemical and physiological effects, including:
1. Anti-Cancer Activity: This compound has been shown to exhibit anti-cancer activity by inhibiting the proliferation of cancer cells.
2. Anti-Inflammatory Activity: Dimethyl 2-benzamidosuccinate has been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines.
3. Neuroprotective Activity: This compound has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
The advantages of using Dimethyl 2-benzamidosuccinate in lab experiments include its ease of synthesis, availability, and potential applications in various fields. However, the limitations of using this compound include its low solubility in water and its potential toxicity, which can affect the results of the experiments.
Future Directions
The future directions for research on Dimethyl 2-benzamidosuccinate include:
1. Investigating the mechanism of action of this compound and its potential applications in drug development.
2. Optimizing the synthesis method to improve the yield and purity of the product.
3. Studying the toxicity and pharmacokinetics of this compound to determine its safety and efficacy for use in humans.
4. Investigating the potential applications of this compound in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, Dimethyl 2-benzamidosuccinate is a chemical compound that has potential applications in various fields, including medicine, drug development, and chemical synthesis. The synthesis of this compound involves the reaction between succinic anhydride and benzamide in the presence of a catalyst, and the product can be used as a starting material for the synthesis of various drugs and organic compounds. Although the mechanism of action of this compound is not well understood, it has been shown to exhibit several biochemical and physiological effects, including anti-cancer and anti-inflammatory activity. However, further research is needed to fully understand the potential applications and limitations of Dimethyl 2-benzamidosuccinate.
Scientific Research Applications
Dimethyl 2-benzamidosuccinate has several potential applications in scientific research, including:
1. Drug Development: This compound can be used as a starting material for the synthesis of various drugs, including anti-cancer and anti-inflammatory drugs.
2. Chemical Synthesis: Dimethyl 2-benzamidosuccinate can be used as a building block in the synthesis of various organic compounds, such as peptides and amino acids.
3. Biochemical Studies: This compound can be used in biochemical studies to investigate the mechanism of action of various enzymes and proteins.
properties
IUPAC Name |
dimethyl 2-benzamidobutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-18-11(15)8-10(13(17)19-2)14-12(16)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGPKJXEMSRCQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591006 | |
Record name | Dimethyl N-benzoylaspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-benzamidosuccinate | |
CAS RN |
714222-64-7 | |
Record name | Dimethyl N-benzoylaspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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